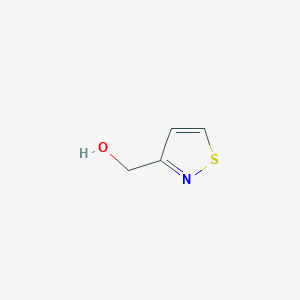
异噻唑-3-甲醇
描述
Isothiazol-3-ylmethanol is a heterocyclic compound containing an isothiazole ring and an alcohol functional group. It is structurally related to isothiazole .
Synthesis Analysis
Isothiazolinones, which Isothiazol-3-ylmethanol is a part of, can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid .Molecular Structure Analysis
Isothiazol-3-ylmethanol has a molecular formula of C4H5NOS. The molecular weight is 115.16 g/mol. For a detailed molecular structure analysis, 3D visualization programs like VESTA can be used .Chemical Reactions Analysis
The chemical reactions involving Isothiazol-3-ylmethanol can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates formed chemically in solution .Physical And Chemical Properties Analysis
Isothiazol-3-ylmethanol is a liquid at room temperature . It has a storage temperature of 4°C . The predicted boiling point is 135.8±22.0 °C and the predicted density is 1.339±0.06 g/cm3 .科学研究应用
生物杀灭剂
异噻唑-3-甲醇是一种异噻唑啉酮,广泛用作生物杀灭剂 . 它们表现出抑菌和抑真菌活性,使其在控制有害微生物的生长方面非常有效 .
化妆品
异噻唑-3-甲醇由于其抗菌特性在化妆品行业中得到应用 . 它可以帮助防止化妆品中细菌和真菌的生长,从而延长其保质期 .
工业添加剂
在工业领域,异噻唑-3-甲醇用作化学添加剂 . 其抗菌特性使其在各种工业应用中非常有用,在这些应用中控制微生物生长至关重要 .
3,5-二取代/稠合异噻唑的合成
异噻唑-3-甲醇可用于合成3,5-二取代/稠合异噻唑 . 这些化合物在有机化学中具有广泛的应用 .
研究与开发
异噻唑-3-甲醇用于科学研究与开发 . 它是研究人员研究异噻唑啉酮的性质和应用的重要化合物 .
安全性和毒性研究
由于其广泛应用,异噻唑-3-甲醇经常是安全性和毒性研究的主题 . 了解其对人类健康和环境的影响对于确保其安全和负责任的使用至关重要 .
作用机制
Target of Action
Isothiazol-3-ylmethanol, like other isothiazolinones, primarily targets enzymes with thiols at their active sites . These enzymes are crucial for various life-sustaining processes in microorganisms, making them effective targets for antimicrobial action .
Mode of Action
The compound interacts with its targets by forming mixed disulfides . This interaction inhibits the function of the targeted enzymes, disrupting the metabolic pathways involving these enzymes . The disruption of these pathways leads to rapid inhibition of growth and metabolism, followed by irreversible cell damage resulting in loss of viability .
Biochemical Pathways
Isothiazol-3-ylmethanol affects the biochemical pathways involving the targeted enzymes with thiols at their active sites . The disruption of these pathways leads to a halt in the growth and metabolism of the microorganisms . One of the pathways involves cleavage of the isothiazolone ring followed by subsequent dechlorination, hydroxylation, and oxidation .
Result of Action
The result of Isothiazol-3-ylmethanol’s action is the inhibition of growth and metabolism in microorganisms, leading to their death . This makes the compound effective as a biocide, with bacteriostatic and fungiostatic activity .
安全和危害
生化分析
Biochemical Properties
Isothiazol-3-ylmethanol plays a significant role in biochemical reactions, particularly due to its antimicrobial properties. It interacts with various enzymes and proteins, primarily those containing thiol groups. The compound forms mixed disulfides with thiol-containing enzymes, leading to the inhibition of these enzymes . This interaction disrupts the normal function of the enzymes, thereby exerting its antimicrobial effects.
Cellular Effects
Isothiazol-3-ylmethanol has been shown to affect various types of cells and cellular processes. It inhibits key cellular functions by reacting with thiol-containing compounds such as glutathione and cysteine . This reaction leads to the formation of disulfide derivatives, which impair cellular growth and can cause cell death within a few hours . The compound also influences cell signaling pathways and gene expression, further contributing to its antimicrobial activity.
Molecular Mechanism
The molecular mechanism of action of isothiazol-3-ylmethanol involves its ability to inhibit life-sustaining enzymes. The compound forms mixed disulfides with enzymes that have thiols at their active sites . This interaction disrupts the normal function of the enzymes, leading to the inhibition of microbial growth. Additionally, isothiazol-3-ylmethanol can cause changes in gene expression, further enhancing its antimicrobial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isothiazol-3-ylmethanol can change over time. The compound is stable in acidic media but may degrade in alkaline conditions . Long-term exposure to isothiazol-3-ylmethanol can lead to sustained inhibition of cellular functions and potential cell death. Studies have shown that the compound can cause significant cellular damage within a few hours of exposure .
Dosage Effects in Animal Models
The effects of isothiazol-3-ylmethanol vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial properties without causing significant toxicity . At higher doses, isothiazol-3-ylmethanol can cause toxic effects, including cellular damage and potential organ toxicity . It is important to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
Isothiazol-3-ylmethanol is involved in various metabolic pathways. One of the pathways involves the cleavage of the isothiazole ring, followed by dechlorination, hydroxylation, and oxidation . These reactions lead to the formation of various metabolites, which can further interact with other enzymes and cofactors. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, isothiazol-3-ylmethanol is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation can be influenced by its interactions with these proteins. Understanding the transport and distribution mechanisms is crucial for determining the compound’s efficacy and potential side effects.
Subcellular Localization
Isothiazol-3-ylmethanol’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall efficacy.
属性
IUPAC Name |
1,2-thiazol-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c6-3-4-1-2-7-5-4/h1-2,6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITJCTCNTRIEKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593107 | |
| Record name | (1,2-Thiazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89033-17-0 | |
| Record name | (1,2-Thiazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride](/img/structure/B1602745.png)







